4-methyloct-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloct-3-enoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the fourth carbon atom. This compound is known for its role in various chemical and biological processes, including its contribution to human body odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyloct-3-enoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methyl-3-octen-1-ol with an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions, leading to the formation of the carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 4-methyl-3-octene. This process utilizes catalysts such as palladium or platinum to facilitate the oxidation reaction, resulting in higher yields and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Methyloct-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 4-methyloctanoic acid.
Substitution: The carboxyl group can participate in substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: 4-Methyloctanoic acid.
Substitution: Esters or amides of this compound.
Scientific Research Applications
4-Methyloct-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic acids.
Biology: Studied for its role in human body odor formation and its interaction with bacterial enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in metabolic pathways.
Industry: Utilized in the production of fragrances and deodorants due to its characteristic odor
Mechanism of Action
The mechanism of action of 4-methyloct-3-enoic acid involves its interaction with specific enzymes and receptors. In the context of body odor formation, bacterial enzymes in the axillary region convert odorless precursors into volatile organic acids, including this compound. This compound then interacts with olfactory receptors, leading to the perception of odor .
Comparison with Similar Compounds
3-Hydroxy-3-methylhexanoic acid: Another volatile organic acid involved in body odor formation.
4-Methylnon-3-enoic acid: A structurally similar compound with an additional carbon atom.
3-Hydroxy-4-methylheptanoic acid: A related compound with a hydroxyl group and a different carbon chain length.
Uniqueness: 4-Methyloct-3-enoic acid is unique due to its specific structure, which includes a double bond and a methyl group at the fourth carbon position. This structure contributes to its distinct chemical properties and its role in biological processes, particularly in the formation of body odor .
Properties
CAS No. |
931088-73-2 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.